molecular formula C11H14N2O2 B2692038 Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate CAS No. 2248357-38-0

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate

Cat. No.: B2692038
CAS No.: 2248357-38-0
M. Wt: 206.245
InChI Key: LRCLGXJGVVPYPE-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methylpiperidin-4-one with malononitrile and carbon disulfide in the presence of triethylamine, followed by cyclization with morpholine . This method yields the desired naphthyridine derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific biological context and the modifications made to the naphthyridine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-4,12H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCLGXJGVVPYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(CCNC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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